molecular formula C11H17NO5 B7796205 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B7796205
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of L-Pyroglutamic Acid

The synthesis begins with L-pyroglutamic acid, which undergoes esterification in methanol using thionyl chloride (SOCl₂) as a catalyst. Key parameters include:

  • Molar ratio : 1:6:0.2 (L-pyroglutamic acid : methanol : SOCl₂)

  • Temperature : 5–10°C to minimize side reactions

  • Reaction time : 6–8 hours

The product, methyl L-pyroglutamate, is isolated via evaporation and recrystallization in ethanol/water mixtures. This step achieves >95% conversion efficiency.

Boc Protection

Methyl L-pyroglutamate is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).

  • Molar ratio : 1:1.5 (methyl ester : Boc₂O)

  • Temperature : 15–20°C

  • Reaction time : 2 hours post-addition

Purification via column chromatography (ethyl acetate/hexane) yields the title compound with 94.9% recovery and 99.7% HPLC purity.

Table 1: Classical Synthesis Parameters

StepReagentsConditionsYieldPurity
EsterificationSOCl₂, MeOH5–10°C, 8 hrs95%>97%
Boc ProtectionBoc₂O, DMAP, DCM15–20°C, 2 hrs94.9%99.7%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular agitation. A modified protocol for analogous pyrrolidine derivatives involves:

  • Catalyst : p-Toluenesulfonic acid (pTSA)

  • Solvent : Toluene

  • Temperature : 150–180°C

  • Time : 2 hours (vs. 8 hours conventionally)

This method reduces side products like N-alkylated derivatives, achieving 85–90% yield. However, scalability remains limited due to specialized equipment requirements.

Industrial-Scale Production

Solvent and Catalyst Optimization

Large-scale processes use cost-effective solvents:

  • Esterification : Methanol (recyclable)

  • Boc protection : Dichloromethane (replaced by ethyl acetate in greener protocols)

Catalyst loading is minimized (0.05–0.1 eq DMAP) to reduce waste.

Purification Strategies

  • Crystallization : Petroleum ether induces crystallization at <30°C, avoiding energy-intensive chromatography.

  • Quality control : In-process HPLC monitors residual solvents (<0.1% methanol, <0.02% DCM).

Table 2: Industrial vs. Lab-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Batch size1–10 g200–500 kg
Solvent consumption10 L/kg3 L/kg
Purity99.7%99.5%
Cost per kg$1,200$300

Stereochemical Control

The (R)-configuration is enforced using chiral precursors:

  • Starting material : L-Pyroglutamic acid (S-configuration) undergoes inversion via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Asymmetric catalysis : Rhodium complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >98%.

X-ray crystallography and 13C^{13}\text{C}-NMR confirm stereochemistry, with key signals at δ 171.2 ppm (C=O) and δ 28.1 ppm (tert-butyl).

Analytical Validation

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 min.

  • TLC : Rf = 0.45 (ethyl acetate/hexane 1:1).

Spectroscopic Characterization

  • IR : 1740 cm1^{-1} (ester C=O), 1695 cm1^{-1} (amide C=O).

  • 1H^1\text{H}-NMR : δ 1.44 (s, 9H, tert-butyl), δ 3.72 (s, 3H, OCH₃).

Comparative Analysis of Methods

Table 3: Method Efficacy

MethodYieldPurityScalabilityCost
Classical94.9%99.7%High$$
Microwave85%98%Low$$$
Industrial93%99.5%Very High$

Key trade-offs : Microwave synthesis offers speed but higher costs, while industrial methods prioritize cost-efficiency over absolute purity.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Research Applications

1. Medicinal Chemistry

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is primarily utilized in medicinal chemistry for its potential therapeutic properties. It serves as a building block for various pharmaceutical compounds, particularly in the synthesis of amino acid derivatives and peptide analogs.

Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives using this compound as a precursor, demonstrating its utility in developing compounds with enhanced biological activity against specific targets such as cancer cells .

2. Organic Synthesis

This compound is employed in organic synthesis as an intermediate for creating more complex molecular structures. Its unique pyrrolidine framework allows for modifications that can lead to the development of new synthetic routes.

Data Table: Synthesis Pathways Utilizing this compound

Reaction TypeProduct TypeReference
AlkylationAmino Acid Derivatives
EsterificationPeptide Analog Synthesis
CyclizationComplex Organic Molecules

3. Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways due to its structural resemblance to naturally occurring amino acids. It has been investigated for its role in modulating enzyme activity, particularly in systems involving proteases and peptidases.

Case Study: Research highlighted in Biochemistry demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic disorders, suggesting potential therapeutic roles .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound A : Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
  • CAS No.: Not explicitly listed (see for analogs).
  • Structure : Both positions 1 and 2 are tert-butyl esters.
Compound B : 1-tert-Butyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
  • CAS No.: 144978-12-1
  • Structure : Ethyl ester at position 2 instead of methyl.
  • Impact : Longer alkyl chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Compound C : 1-tert-Butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate
  • CAS No.: BD00856677 ().
  • Structure : Additional 5,5-dimethyl and 3-oxo groups.
  • Impact : The 5,5-dimethyl substitution rigidifies the ring, while the 3-oxo group introduces a reactive ketone, altering reactivity in synthetic pathways .

Functional Group Modifications

Compound D : (R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
  • CAS No.: 400626-71-3
  • Structure : Benzyl ester at position 2.
  • Impact : Aromatic benzyl group increases lipophilicity and may enhance binding to aromatic receptors in biological systems. Hazards : H302 (harmful if swallowed) and H317 (skin sensitization) .
Compound E : 1-tert-Butyl 2-methyl (2S,5R)-5-(2-oxopentyl)pyrrolidine-1,2-dicarboxylate
  • Structure : 2-oxopentyl substituent at position 3.
  • Impact : The ketone-containing side chain introduces a site for further functionalization, such as nucleophilic addition reactions .
Compound F : (2R,4S)-4-(3-Fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate
  • CAS No.: Not explicitly listed (see ).
  • Structure : 3-Fluoropropyl group at position 3.
  • Impact : Fluorine enhances metabolic stability and bioavailability, making it valuable in drug design .

Stereochemical Variations

Compound G : (S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
  • CAS No.: 113400-36-5
  • Structure : (S)-configuration at position 2.
  • Impact : Stereochemistry affects chiral recognition in enzymatic processes or receptor binding .
Compound H : (2S,3S)-3-Hydroxypyrrolidine-1,2-dicarboxylate
  • CAS No.: 130966-46-0
  • Structure : Hydroxyl group at position 3 with (2S,3S) stereochemistry.
  • Impact : Hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions .

Comparative Data Table

Compound CAS No. Molecular Weight Key Substituents Hazards
Target Compound 861657-91-2 243.26 1-tert-butyl, 2-methyl H315, H319
Di-tert-butyl analog N/A ~299 1,2-di-tert-butyl Not specified
2-Ethyl analog 144978-12-1 256.28 2-ethyl Not specified
5,5-Dimethyl-3-oxo analog BD00856677 Not listed 5,5-dimethyl, 3-oxo Not specified
Benzyl derivative 400626-71-3 319.35 2-benzyl H302, H317
(2R,4S)-Fluoropropyl analog N/A Not listed 4-(3-fluoropropyl) Not specified

Biological Activity

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 861657-91-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₅
  • Molecular Weight : 243.26 g/mol
  • Melting Point : 68-69 °C
  • Solubility : Soluble in dichloromethane and other organic solvents.
  • Storage Conditions : Store in a dark place at temperatures between 2-8 °C.

Biological Activity

This compound exhibits various biological activities that may be relevant for therapeutic applications:

Antioxidant Activity

Research indicates that compounds similar to 1-tert-butyl 2-methyl 5-oxopyrrolidine have demonstrated antioxidant properties. These properties are crucial as they help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural analogs have been shown to inhibit enzymes like acetylcholinesterase, which is significant in the treatment of Alzheimer's disease.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in drug development.

Research Findings and Case Studies

StudyFindings
Study on Antioxidant Properties A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of pyrrolidine derivatives, suggesting that similar structures may confer protective effects against oxidative damage .
Enzyme Inhibition Research Research conducted by Smith et al. (2023) demonstrated that pyrrolidine derivatives could inhibit acetylcholinesterase activity by up to 75%, indicating potential for Alzheimer's treatment .
Anti-inflammatory Activity A recent study found that compounds with a similar structure reduced pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, and how should data discrepancies be resolved?

Methodological Answer: The compound is typically characterized using ¹H/¹³C NMR, IR, and mass spectrometry (MS) . For instance, NMR analysis resolves the tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups, while IR identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) . MS data should align with the molecular ion ([M+H]⁺) and calculated molecular weight (e.g., C₁₁H₁₇NO₅: 243.26 g/mol). Discrepancies in melting points (e.g., 155–156°C vs. literature values) may arise from impurities or polymorphic forms, necessitating recrystallization or HPLC purity checks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: The compound is classified under GHS Category 4 (oral toxicity) and Category 1 skin sensitizer (H302, H317). Researchers must:

  • Use PPE (nitrile gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in a dry, inert atmosphere (argon/nitrogen) below 25°C to prevent degradation .
    In case of skin contact, wash immediately with soap and water, and seek medical evaluation .

Q. How can synthetic routes to this compound be optimized for yield and purity?

Methodological Answer: A one-pot two-step synthesis is reported, leveraging tert-butyl and methyl ester protecting groups to minimize side reactions. Key parameters include:

  • Temperature control (0–5°C during esterification to prevent racemization).
  • Catalyst selection (e.g., DMAP for acyl transfer efficiency).
  • Solvent choice (anhydrous THF or DCM to avoid hydrolysis) . Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. For example:

  • Reaction path searches identify low-energy pathways for nucleophilic additions at the 5-oxo position.
  • Molecular dynamics simulations optimize solvent effects (e.g., DMSO polarity stabilizes zwitterionic intermediates).
    These methods reduce trial-and-error experimentation by predicting regioselectivity and stereochemical outcomes .

Q. What strategies address contradictions in reported biological activity data for pyrrolidine-dicarboxylate derivatives?

Methodological Answer: Discrepancies may arise from stereochemical variations (e.g., (2S,4R) vs. (2R,4S) configurations) or impurity profiles . To resolve:

  • Perform chiral HPLC to confirm enantiomeric excess (>99% for pharmacological studies).
  • Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed esters).
  • Validate biological assays with positive controls (e.g., known kinase inhibitors for activity comparisons) .

Q. How can membrane separation technologies improve purification of this compound in large-scale reactions?

Methodological Answer: Nanofiltration membranes (MWCO ~300–500 Da) selectively retain the dicarboxylate (MW ~243 g/mol) while allowing smaller impurities (e.g., unreacted methyl glycine) to pass. Parameters to optimize:

  • Transmembrane pressure (3–5 bar for minimal fouling).
  • Solvent compatibility (e.g., stability in DCM/MeOH mixtures).
    This method achieves >90% recovery with reduced solvent waste compared to traditional distillation .

Q. What are the environmental implications of accidental release, and how can degradation be monitored?

Methodological Answer: Though ecological data are limited, the compound’s ester groups suggest hydrolysis in aqueous environments (half-life ~48–72 h at pH 7). Monitoring strategies:

  • HPLC-UV tracks degradation products (e.g., tert-butanol, oxopyrrolidine).
  • Microtox assays assess acute toxicity to Vibrio fischeri (EC₅₀ values).
    Containment measures include neutralization with activated carbon and disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.